molecular formula C8H11NO3 B1585315 Ethyl 2,4-dimethyloxazole-5-carboxylate CAS No. 23012-30-8

Ethyl 2,4-dimethyloxazole-5-carboxylate

Cat. No. B1585315
CAS RN: 23012-30-8
M. Wt: 169.18 g/mol
InChI Key: WCUUOYNIEQTQIO-UHFFFAOYSA-N
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Patent
US07696210B2

Procedure details

Prepared as in J. Heterocyclic Chem. 1998, 35, 859. A solution of chloroacetoacetate (20 g, 121 mmol) and acetamide (14.4 g, 240 mmol) in glacial acetic acid (40 mL) was heated to reflux for 72 h. The mixture was cooled to rt and concentrated under vacuum. The resulting material was cooled in an ice bath and made basic (pH 9-10) with 6 N NaOH solution. The aqueous solution was extracted with Et2O (3×100 mL). The combined Et2O layers were dried (Na2SO4), filtered, and concentrated to afford a light brown oil. The crude material was purified by silica gel chromatography, eluting with a gradient of 20 % EtOAc/hexanes to 25 % EtOAc/hexanes to provide the ester (1.8 g, 9 %) as a pale yellow solid. 1H NMR 300 MHz (CDCl3): δ=4.37 (q, J=7.1 Hz, 2 H), 2.49 (s, 3H), 2.43 (s, 3H), 1.38 (t, J=7.1 Hz, 3H). MS (ESI-POS): [M+H]+=191.
[Compound]
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
chloroacetoacetate
Quantity
20 g
Type
reactant
Reaction Step Two
Quantity
14.4 g
Type
reactant
Reaction Step Two
Quantity
40 mL
Type
reactant
Reaction Step Two
Name
Yield
9%

Identifiers

REACTION_CXSMILES
Cl[CH2:2][C:3](=O)[CH2:4][C:5]([O-:7])=[O:6].[C:9]([NH2:12])(=[O:11])[CH3:10].[C:13](O)(=O)[CH3:14]>>[CH2:13]([O:7][C:5]([C:4]1[O:11][C:9]([CH3:10])=[N:12][C:3]=1[CH3:2])=[O:6])[CH3:14]

Inputs

Step One
Name
Heterocyclic
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
chloroacetoacetate
Quantity
20 g
Type
reactant
Smiles
ClCC(CC(=O)[O-])=O
Name
Quantity
14.4 g
Type
reactant
Smiles
C(C)(=O)N
Name
Quantity
40 mL
Type
reactant
Smiles
C(C)(=O)O

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
Prepared as in J
TEMPERATURE
Type
TEMPERATURE
Details
to reflux for 72 h
Duration
72 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under vacuum
TEMPERATURE
Type
TEMPERATURE
Details
The resulting material was cooled in an ice bath
EXTRACTION
Type
EXTRACTION
Details
The aqueous solution was extracted with Et2O (3×100 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined Et2O layers were dried (Na2SO4)
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
to afford a light brown oil
CUSTOM
Type
CUSTOM
Details
The crude material was purified by silica gel chromatography
WASH
Type
WASH
Details
eluting with a gradient of 20 % EtOAc/hexanes to 25 % EtOAc/hexanes

Outcomes

Product
Name
Type
product
Smiles
C(C)OC(=O)C1=C(N=C(O1)C)C
Measurements
Type Value Analysis
AMOUNT: MASS 1.8 g
YIELD: PERCENTYIELD 9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.